4-Oxocyclohex-1-ene-1-carbonitrile
Overview
Description
4-Oxocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H7NO It features a cyclohexene ring with a ketone and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Oxocyclohex-1-ene-1-carbonitrile involves the bromination of cyclohex-2-enone followed by a cyanation-elimination reaction. The process begins with the addition of bromine to cyclohex-2-enone in the presence of hydrogen bromide and pyridine, resulting in 2-bromo-2-cyclohexen-1-one. This intermediate is then subjected to cyanation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the laboratory synthesis, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 4-Oxocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is 4-hydroxycyclohex-1-ene-1-carbonitrile.
Substitution: Substituted nitriles or amides, depending on the nucleophile used.
Scientific Research Applications
4-Oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Oxocyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Cyclohexanecarbonitrile: Similar structure but lacks the ketone group.
Cyclohexene-1-carbonitrile: Similar structure but lacks the ketone group.
Cyclopentanecarbonitrile: Similar nitrile group but different ring size.
Uniqueness: 4-Oxocyclohex-1-ene-1-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
4-oxocyclohexene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-5-6-1-3-7(9)4-2-6/h1H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJYIRMFYYDFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597013 | |
Record name | 4-Oxocyclohex-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73453-61-9 | |
Record name | 4-Oxocyclohex-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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